![molecular formula C14H16N4S B1420079 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine CAS No. 1177323-99-7](/img/structure/B1420079.png)

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine

Descripción general

Descripción

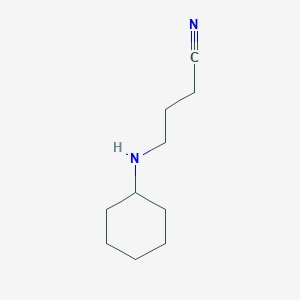

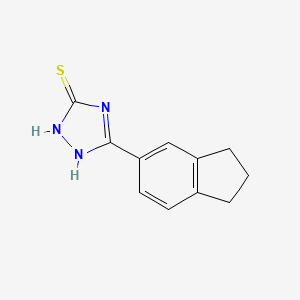

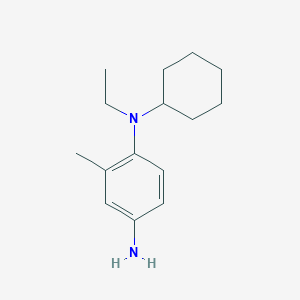

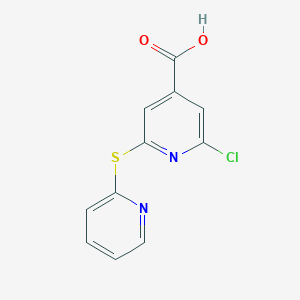

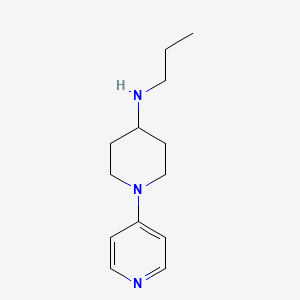

The compound “N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine” is a complex organic molecule that contains a benzothiazole ring and a pyrazole ring . These types of compounds are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Pyrazole and benzothiazole rings are known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by its specific structure. For example, the presence of the benzothiazole and pyrazole rings could influence its solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Drug Discovery

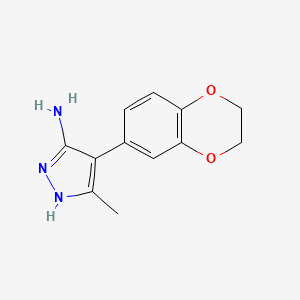

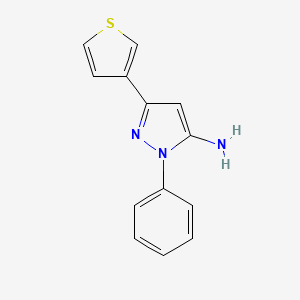

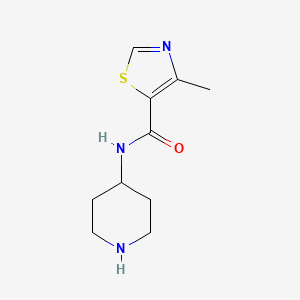

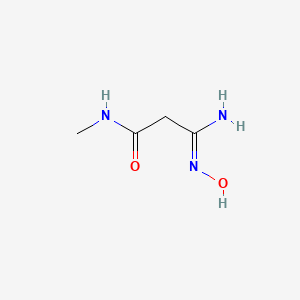

Pyrazole derivatives are prominent in medicinal chemistry for their therapeutic potential. The pyrazole moiety in the compound can be utilized to synthesize bioactive chemicals that act as scaffolds in drug discovery . These structures are often key components in drugs targeting various diseases due to their ability to modulate biological pathways.

Coordination Chemistry: Ligand Synthesis

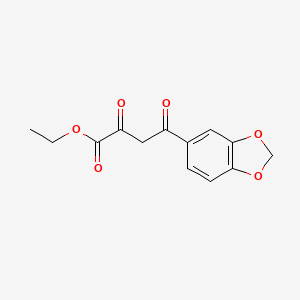

The compound’s pyrazole-based ligands can be synthesized and used in coordination chemistry. These ligands exhibit unique coordination with metal ions, which is essential for developing metalloenzymes and catalytic processes, particularly in the oxidation of catechol to o-quinone .

Biological Applications: Enzyme Inhibition

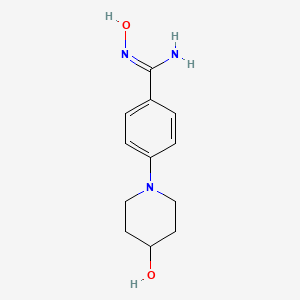

The compound has potential applications in biology, particularly in enzyme inhibition. Pyrazole derivatives have been screened against human recombinant alkaline phosphatase, showing potential as inhibitors that could regulate enzymatic activity in various biological processes .

Antiparasitic Activity: Antileishmanial and Antimalarial

Pyrazole derivatives, including those related to the compound , have shown potent in vitro antipromastigote activity. This suggests potential applications in treating parasitic diseases such as leishmaniasis and malaria, with molecular simulation studies supporting their efficacy .

Cancer Research: Cytotoxic Agents

The structural framework of the compound allows for the synthesis of derivatives with cytotoxic properties. These derivatives can be evaluated for their potential as anticancer agents, with some showing promising activity compared to standard reference drugs .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4S/c1-10-9-11(2)18(17-10)8-7-15-14-16-12-5-3-4-6-13(12)19-14/h3-6,9H,7-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDRVXAQNFJYBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC2=NC3=CC=CC=C3S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

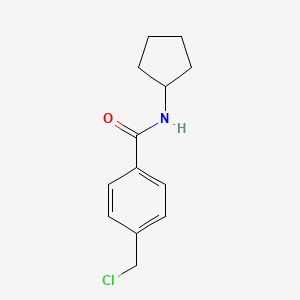

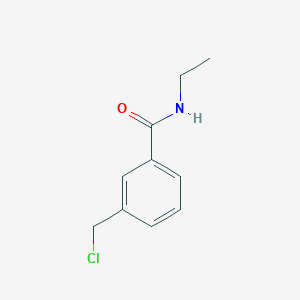

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.